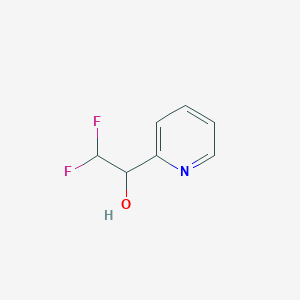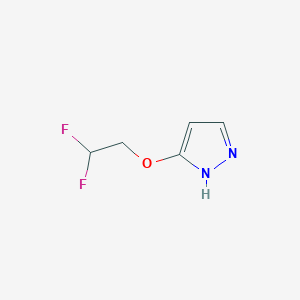
3-(2,2-difluoroethoxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-difluoroethoxy)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,2-difluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazole typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazole precursor under specific conditions. One common method involves the use of a base to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on the pyrazole ring. The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-difluoroethoxy)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The 2,2-difluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Applications De Recherche Scientifique
3-(2,2-difluoroethoxy)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(2,2-difluoroethoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,2,2-trifluoroethoxy)-1H-pyrazole
- 3-(2,2-difluoroethoxy)benzyl bromide
- 2-(2’,2’-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride
Uniqueness
3-(2,2-difluoroethoxy)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the difluoroethoxy group. This imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
Propriétés
Formule moléculaire |
C5H6F2N2O |
|---|---|
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
5-(2,2-difluoroethoxy)-1H-pyrazole |
InChI |
InChI=1S/C5H6F2N2O/c6-4(7)3-10-5-1-2-8-9-5/h1-2,4H,3H2,(H,8,9) |
Clé InChI |
MMKWGHKFKGBJRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


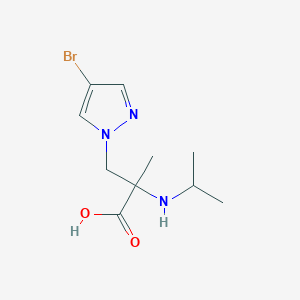


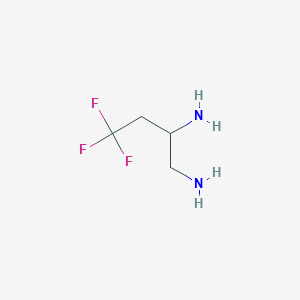
![6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)


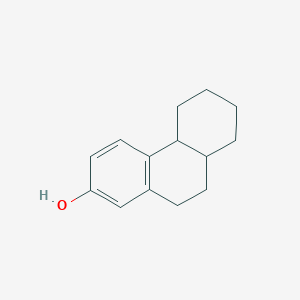
![1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid](/img/structure/B13558859.png)
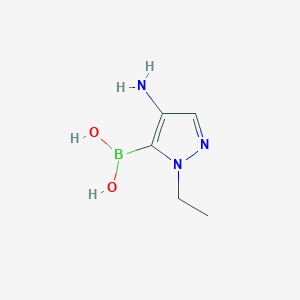
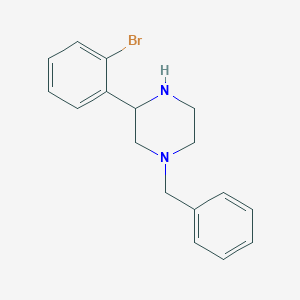
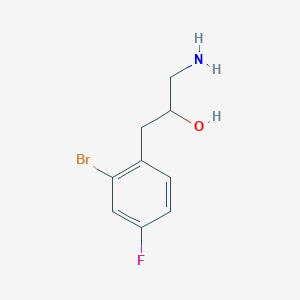
![3-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13558873.png)
